REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([O:9]C)=O)=[N:3]1.[NH3:11].O>>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([NH2:11])=[O:9])=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
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1.1 g
|
Type
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reactant
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Smiles
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CN1N=C(C=C1)C(=O)OC
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
N.O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1)C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |